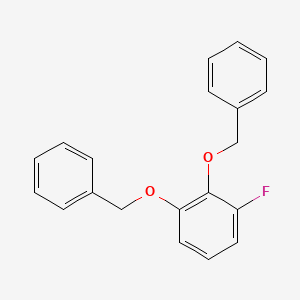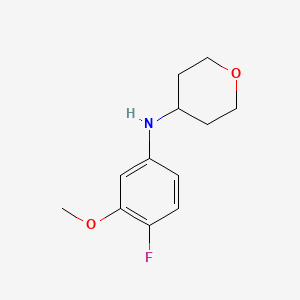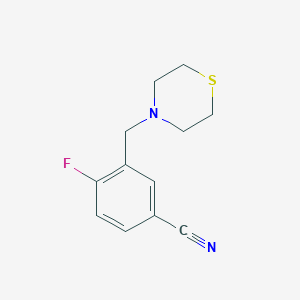![molecular formula C13H11F2NO B14774907 3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2’ position, and an amine group at the 2 position of the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3,5-difluoro-2-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2 position.
Suzuki Coupling: The brominated intermediate is then subjected to Suzuki coupling with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid
- 3,5-Difluoro-2-methoxybenzene
- 2-Amino-3,5-difluorobenzene
Uniqueness
3,5-Difluoro-2’-methoxy-[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C13H11F2NO |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
2,4-difluoro-6-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-12-5-3-2-4-9(12)10-6-8(14)7-11(15)13(10)16/h2-7H,16H2,1H3 |
InChI-Schlüssel |
USDRAVUXHOAURL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)



![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)


![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)

